molecular formula C11H18OSi B104777 Silane, (2,6-dimethylphenoxy)trimethyl- CAS No. 16286-54-7

Silane, (2,6-dimethylphenoxy)trimethyl-

Cat. No.: B104777
CAS No.: 16286-54-7
M. Wt: 194.34 g/mol
InChI Key: MNBNTAKLVREHDB-UHFFFAOYSA-N
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Description

Silane, (2,6-dimethylphenoxy)trimethyl- is an organosilicon compound characterized by a trimethylsilyl group bonded to a 2,6-dimethylphenoxy substituent. The molecular formula is C₁₁H₁₈OSi, with a calculated molecular weight of 194.09 g/mol. The 2,6-dimethylphenoxy group introduces steric bulk and electron-donating effects due to the methyl substituents, which may influence reactivity, stability, and applications in materials science (e.g., as a coupling agent or surface modifier) .

Properties

CAS No.

16286-54-7

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

(2,6-dimethylphenoxy)-trimethylsilane

InChI

InChI=1S/C11H18OSi/c1-9-7-6-8-10(2)11(9)12-13(3,4)5/h6-8H,1-5H3

InChI Key

MNBNTAKLVREHDB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)O[Si](C)(C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)O[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Silane, (2,6-difluorophenyl)triethyl- (CAS 651027-02-0)

This compound replaces the methyl groups on the phenyl ring with fluorine atoms and substitutes trimethylsilyl with triethylsilyl. Key differences include:

  • Alkyl Chain Impact : Triethylsilyl groups increase lipophilicity (logP) and steric hindrance, which may reduce volatility but slow hydrolysis rates compared to trimethylsilyl .

Table 1: Structural and Property Comparison of Silane Derivatives

Compound Substituents on Phenyl Silicon Substituents Molecular Weight Key Properties
Silane, (2,6-dimethylphenoxy)trimethyl- 2,6-dimethylphenoxy Trimethyl 194.09 High steric bulk, moderate lipophilicity
Silane, (2,6-difluorophenyl)triethyl- 2,6-difluorophenyl Triethyl 228.357 Higher reactivity, increased logP

Comparison with Non-Silane Compounds Featuring 2,6-Dimethylphenoxy Groups

Mexiletine Analogs (e.g., Compound III in )

Compound III, (-)-S-3-(2,6-dimethylphenoxy)-2-methylpropanamine, shares the 2,6-dimethylphenoxy group but incorporates it into an amine structure. Key findings:

  • Biological Activity: The 2,6-dimethylphenoxy group enhances use-dependent sodium channel blockade, with compound III showing 2-fold higher potency than mexiletine in blocking myotonic excitability .
  • Steric and Hydrophobic Effects: The methyl groups on the phenoxy ring likely reinforce hydrophobic interactions with sodium channels, a property that may extrapolate to silane derivatives in biomaterial applications .

Acetamide Derivatives ()

Examples like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide highlight the group’s versatility. Here, the 2,6-dimethylphenoxy moiety is part of an acetamide backbone, suggesting:

  • Pharmacological Potential: Acetamides with this substituent may target enzymes or receptors, whereas silane derivatives could prioritize material stability or adhesion .

Table 2: Comparison with Non-Silane Compounds

Compound Type Example Key Functional Group Application/Activity
Mexiletine analog Compound III Amine Sodium channel blocker, antimyotonic
Acetamide derivative Entry e Acetamide Antimicrobial (hypothetical)
Piperazine derivative HBK14 Piperazine Pharmacological (unspecified)

Lipophilicity and Reactivity

  • The trimethylsilyl group and 2,6-dimethylphenoxy substituent likely confer moderate lipophilicity to the target silane, comparable to compound III (logP ~2.5–3.0) .
  • In contrast, triethylsilyl analogs () exhibit higher logP due to longer alkyl chains, enhancing membrane permeability in biological systems or compatibility with hydrophobic matrices in materials .

Hydrolysis and Stability

  • Silanes with electron-donating methyl groups (target compound) may hydrolyze slower than fluorinated analogs (), which are more electrophilic .

Research Findings and Implications

  • The 2,6-dimethylphenoxy group’s steric bulk enhances hydrophobic interactions in sodium channel blockers () and may similarly improve adhesion in silane-based coatings .
  • Substitutions on silicon (trimethyl vs. triethyl) critically alter reactivity profiles , with trimethylsilyl favoring faster hydrolysis for dynamic surfaces and triethylsilyl providing prolonged stability .

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